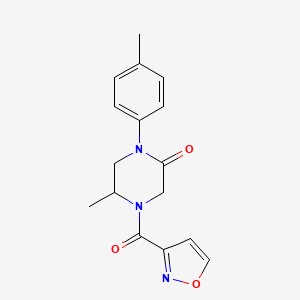
N-(4-isopropoxyphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-isopropoxyphenyl)-2-nitrobenzamide involves complex reactions, where specific conditions and catalysts lead to the formation of the desired product. For instance, the regioselective and stereospecific synthesis of similar compounds demonstrates the intricate processes involved in obtaining compounds with specific configurations and properties (Samimi & Yamin, 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-isopropoxyphenyl)-2-nitrobenzamide reveals a complex arrangement of atoms and bonds, contributing to their unique properties. X-ray diffraction analysis provides detailed insights into the crystalline structures and molecular dimensions, offering a foundation for understanding the chemical behavior and reactivity of these compounds. For example, the crystal structure analysis of similar compounds showcases the diverse three-dimensional framework structures formed by hydrogen bonding and other intermolecular interactions (Wardell et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving N-(4-isopropoxyphenyl)-2-nitrobenzamide and its analogs can be complex, involving multiple steps and yielding various products. The photo-rearrangement of N-aryl-2-nitrobenzamides, for instance, demonstrates the potential for structural transformation under specific conditions, leading to the formation of azo-compounds, highlighting the reactivity and functional versatility of these compounds (Gunn & Stevens, 1973).
Physical Properties Analysis
The physical properties of N-(4-isopropoxyphenyl)-2-nitrobenzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and intermolecular interactions within the compound. Studies on similar compounds provide valuable insights into the factors influencing these physical properties and how they can be manipulated through chemical synthesis (Saeed, Hussain, & Bolte, 2010).
Chemical Properties Analysis
The chemical properties of N-(4-isopropoxyphenyl)-2-nitrobenzamide, including reactivity, stability, and functional group behavior, are pivotal in determining its applications and effectiveness. Detailed spectroscopic analysis and density functional theory (DFT) calculations offer insights into the electronic structure, vibrational frequencies, and potential energy distributions, elucidating the compound's chemical behavior and interactions (Karabulut et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11(2)22-13-9-7-12(8-10-13)17-16(19)14-5-3-4-6-15(14)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKQXUUICMTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)
![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-methylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5533812.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)
![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533859.png)

![5-bromo-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)nicotinohydrazide](/img/structure/B5533878.png)